3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
CAS No.: 1342074-21-8
Cat. No.: VC3080260
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
![3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine - 1342074-21-8](/images/structure/VC3080260.png)
Specification
CAS No. | 1342074-21-8 |
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Molecular Formula | C12H16N4 |
Molecular Weight | 216.28 g/mol |
IUPAC Name | 3-ethyl-2-pyrrolidin-3-ylimidazo[4,5-b]pyridine |
Standard InChI | InChI=1S/C12H16N4/c1-2-16-11(9-5-7-13-8-9)15-10-4-3-6-14-12(10)16/h3-4,6,9,13H,2,5,7-8H2,1H3 |
Standard InChI Key | DBROZJIAHFAWJP-UHFFFAOYSA-N |
SMILES | CCN1C(=NC2=C1N=CC=C2)C3CCNC3 |
Canonical SMILES | CCN1C(=NC2=C1N=CC=C2)C3CCNC3 |
Introduction
Structural Characteristics and Properties
Molecular Structure
3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is characterized by a fused ring system consisting of an imidazole ring attached to a pyridine ring, forming the imidazo[4,5-b]pyridine core. This compound features an ethyl group at position 3 of the imidazole ring and a pyrrolidin-3-yl moiety at position 2. The molecule shares structural similarity with its isomer 2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine, in which the positions of the ethyl and pyrrolidin-3-yl groups are reversed.
Physical and Chemical Properties
Based on analysis of similar imidazo[4,5-b]pyridine derivatives, the following properties can be anticipated for 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine:
Property | Value/Description |
---|---|
Molecular Formula | C₁₂H₁₆N₄ |
Molecular Weight | 216.28 g/mol |
Physical State | Solid at room temperature |
Solubility | Likely soluble in polar organic solvents |
pKa | Expected to have basic properties due to nitrogen atoms |
Log P | Estimated 2.0-3.0 (moderate lipophilicity) |
The compound contains multiple nitrogen atoms, which contribute to its basic character and potential hydrogen-bonding interactions. Like other imidazo[4,5-b]pyridine derivatives, this molecule would be expected to exhibit both hydrogen bond acceptor and donor properties, making it interesting for potential biological interactions .
Synthetic Approaches
General Synthetic Strategies for Imidazo[4,5-b]pyridines
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves multiple reaction steps with careful control of conditions to achieve high yields and purity. Several synthetic routes have been developed for the imidazo[4,5-b]pyridine scaffold, which could be adapted for the synthesis of 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine.
One common synthetic approach involves N-C-N bond formation reactions, which typically utilize diamines as starting materials that react with aldehydes or carboxylic acids. This approach has been employed in the presence of catalysts such as FeCl₃ or through aerial oxidation under heating conditions .
Another approach described in recent literature involves the use of solid acid catalysts, such as Al³⁺-exchanged K10 clay, for the synthesis of 2-substituted 3-ethyl-3H-imidazo[4,5-b]pyridines . This method could potentially be adapted for the synthesis of 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine by incorporating the appropriate pyrrolidine derivative.
Comparative Analysis with Related Compounds
Comparison with 2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
The isomeric compound 2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine shares the same molecular formula (C₁₂H₁₆N₄) and molecular weight (216.28 g/mol) as the target compound. The key difference lies in the positional arrangement of the ethyl and pyrrolidin-3-yl substituents. This positional isomerism is expected to result in distinct three-dimensional conformations, potentially affecting biological activities, receptor binding properties, and physicochemical characteristics.
Comparison with Other Imidazo[4,5-b]pyridine Derivatives
A more complex derivative, 2-[1-(4-tert-butylbenzene-1-sulfonyl)pyrrolidin-3-yl]-3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridine, has been documented with the following properties :
Property | Value |
---|---|
Molecular Weight | 442.58 g/mol |
Molecular Formula | C₂₃H₃₀N₄O₃S |
LogP | 4.2392 |
LogD | 4.2391 |
LogSw | -4.1419 |
Hydrogen Bond Acceptors | 8 |
Polar Surface Area | 60.405 Ų |
Pharmacokinetic Considerations
Drug-Like Properties
Based on its structure, 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine would likely exhibit favorable drug-like properties according to Lipinski's Rule of Five:
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Molecular weight < 500 Da (216.28 g/mol)
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Moderate lipophilicity (estimated LogP between 2-3)
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Limited hydrogen bond donors and acceptors
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Small number of rotatable bonds
These properties suggest potential for good oral bioavailability, although specific experimental data would be required to confirm this assessment.
Metabolic Considerations
The structure of 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine suggests several potential sites for metabolic transformation:
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N-dealkylation of the ethyl group
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Oxidation of the pyrrolidine ring
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Hydroxylation of the imidazo[4,5-b]pyridine core
Research on related compounds has highlighted the importance of metabolic stability. For example, certain modifications to the imidazo[4,5-b]pyridine scaffold have been shown to improve metabolic profiles by removing metabolically labile groups such as morpholine . The relatively simple structure of 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine might confer advantages in terms of metabolic stability compared to more complex derivatives.
Research Status and Future Directions
Current Research Status
While specific research focusing directly on 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is limited in the available literature, the broader class of imidazo[4,5-b]pyridines continues to be actively investigated for various applications, particularly in drug discovery.
Recent research has demonstrated that structural modifications to the imidazo[4,5-b]pyridine scaffold can significantly influence:
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Potency against specific targets
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Selectivity profiles
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Pharmacokinetic properties including receptor occupancy (RO)
These findings underscore the importance of systematic structure-activity relationship studies to optimize biological activities.
Future Research Opportunities
Several promising research directions for 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine and related compounds include:
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Detailed characterization of its binding profile against various targets, particularly phosphodiesterases, kinases, and G-protein coupled receptors
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Investigation of pharmacokinetic properties and metabolic pathways
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Exploration of potential therapeutic applications based on the established bioactivities of the imidazo[4,5-b]pyridine class
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Development of optimized synthetic routes for efficient scale-up production
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Structure-based design of novel derivatives with enhanced properties
Analytical Methods for Characterization
Spectroscopic Techniques
Comprehensive characterization of 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine would typically involve multiple analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR would be essential for structural confirmation, with characteristic chemical shifts expected for the imidazo[4,5-b]pyridine core, ethyl group, and pyrrolidine ring
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Mass Spectrometry (MS): Expected to show a molecular ion peak corresponding to the molecular weight of 216.28 g/mol, with characteristic fragmentation patterns
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Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for C=N, C=C, and N-H stretching vibrations
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UV-Visible Spectroscopy: Expected to show characteristic absorption maxima due to the aromatic and heteroaromatic systems
Crystallographic Analysis
X-ray crystallography would provide definitive structural confirmation and detailed information about bond lengths, angles, and three-dimensional conformation. Such data would be valuable for understanding structure-activity relationships and for computational modeling studies aimed at predicting potential biological targets and binding modes.
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